Piperidine-4,4-diol hydrochloride, also known as 4-piperidone monohydrate hydrochloride, finds application in the field of organic synthesis as a building block for the creation of more complex molecules. Its structure, containing a reactive ketone group and a hydroxyl group, allows it to participate in various chemical reactions like multicomponent reactions (MCRs) to generate diverse compound libraries. These libraries can then be screened for potential drug candidates or other desired functionalities. Source: Fisher Scientific:
4,4-Piperidinediol hydrochloride is a synthetic organic compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol. It appears as a white crystalline solid, is soluble in water, and has a melting point range of 185-189°C. The compound is produced through the reaction of piperazine with diethyl carbonate in the presence of hydrogen chloride gas, yielding piperazine diol monohydrochloride, which is then crystallized to obtain the final product .
This compound is classified as a Category 2 skin and eye irritant and has specific target organ toxicity from single exposure (Category 3). Therefore, appropriate safety measures, including protective equipment and ventilation, are essential during handling .
Since piperidine-4,4-diol hydrochloride appears to be an intermediate or precursor in organic synthesis, a specific mechanism of action is not applicable. Its role lies in its ability to react and form more complex molecules with desired properties.
These reactions facilitate the development of complex molecules used in drug synthesis .
While specific physiological and toxicological properties of 4,4-Piperidinediol hydrochloride are not extensively documented, it is known to be a precursor for several biologically active compounds. It plays a crucial role in synthesizing piperazine-based pharmaceuticals, including analgesics and tranquilizers. Additionally, it has potential applications as a P-glycoprotein inhibitor, which could enhance drug absorption and efficacy in treating various diseases .
The synthesis of 4,4-Piperidinediol hydrochloride typically involves:
4,4-Piperidinediol hydrochloride is utilized in various applications:
Several compounds share structural similarities with 4,4-Piperidinediol hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
4-Piperidone | C₅H₁₁NO | Precursor for various pharmaceuticals | Used extensively in opioid synthesis |
Piperazine | C₄H₁₀N₂ | A bicyclic amine used in medicinal chemistry | Basic structure for many piperazine derivatives |
1-Methylpiperazine | C₅H₁₃N | Used in the synthesis of pharmaceuticals | Methyl substitution alters biological activity |
N-Methyl-4-piperidone | C₅H₁₃NO | Intermediate in drug synthesis | N-methylation affects pharmacological properties |
The distinct feature of 4,4-Piperidinediol hydrochloride lies in its dual hydroxyl groups on the piperidine ring, enhancing its reactivity compared to other similar compounds. This structural characteristic allows for diverse functionalization pathways that are critical in pharmaceutical synthesis .
Irritant